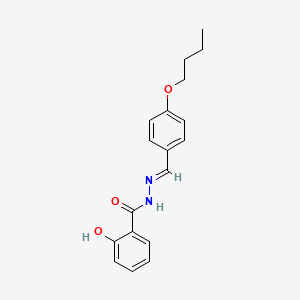

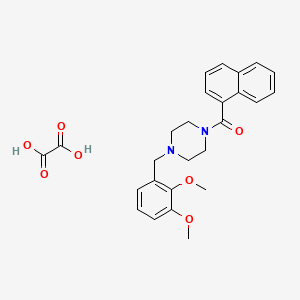

![molecular formula C18H21ClN4O B5558547 5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)

5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to "5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline" involves complex chemical reactions and methodologies. A study detailed the synthesis and pharmacological evaluation of compounds derived from tropane-3-spiro-4'(5')-imidazolines, demonstrating the potential for these compounds to act as 5-HT3 receptor antagonists, showcasing a method that could be relevant for the synthesis of the compound (Whelan et al., 1995). Another approach involved the synthesis of 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline, highlighting techniques that could be applied to the synthesis of similar chloro-indoline compounds (Guo Qian-yi, 2011).

Molecular Structure Analysis

The molecular structure of compounds closely related to "5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline" has been analyzed using various spectroscopic methods. Studies involving the crystal structure determination and spectroscopic analysis of similar compounds provide insights into the conformational preferences and structural characteristics of these molecules (Molina et al., 1998).

Chemical Reactions and Properties

The chemical reactivity and properties of indoline derivatives have been a subject of interest in many studies. For instance, the synthesis and biological evaluation of 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles as potent and selective aromatase inhibitors show the chemical reactivity of indole derivatives with imidazole rings, which could be analogous to the reactivity patterns of "5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline" (Lézé et al., 2006).

Physical Properties Analysis

The physical properties such as solubility, melting point, and stability of indoline derivatives are crucial for their application in chemical and pharmacological fields. The synthesis and characterization of 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides, which exhibit antioxidant, antitumor, and antimicrobial activities, provide a framework for understanding the physical properties of structurally complex indoline derivatives (Paulrasu et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for chemical modifications, are essential aspects of research on indoline derivatives. Investigations into the synthesis, characterization, and molecular docking studies of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids contribute to the understanding of the chemical behavior and potential interactions of these compounds with biological targets (Reddy et al., 2022).

Applications De Recherche Scientifique

Synthesis and Pharmacological Study

Researchers have synthesized a series of compounds derived from tropane and imidazoline, investigating their conformation, biochemical behavior, and pharmacological properties, particularly as potential 5-HT3 receptor antagonists. These studies highlight the potential of incorporating the indoline moiety into compounds aiming for specific receptor targeting, demonstrating significant activity in biological assays (Whelan et al., 1995).

Novel Synthesis Approaches

In a separate study, the synthesis of benzannelated heterocycles and styryl-substituted indolizines and imidazo[1,2-a]pyridines was reported, showcasing a novel three-carbon synthon approach. This research offers insights into efficient methods for constructing complex molecules that could incorporate structures similar to "5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline" for various scientific applications (Katritzky et al., 2000).

Molecular Docking and Biological Activity Analysis

Further research focused on the computational and experimental analysis of indoline derivatives, examining their receptor agonist properties in the treatment of hypertension. This includes detailed molecular docking studies, providing valuable data on the interaction between these compounds and biological targets, potentially guiding the development of new therapeutic agents (Aayisha et al., 2019).

Cytotoxicity and ROS Generation

Another study introduced selenium-containing dispiro indolinones, derived from structures akin to the indoline compound , showing notable cytotoxic activity and reactive oxygen species (ROS) generation ability. These findings suggest the utility of such compounds in cancer research and therapy, highlighting the importance of structural features in determining biological activities (Novotortsev et al., 2021).

Mécanisme D'action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and functional groups. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Orientations Futures

Given the broad range of biological activities exhibited by imidazole derivatives, there is significant potential for the development of new drugs . Future research could focus on exploring the therapeutic potential of “5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline” and similar compounds.

Propriétés

IUPAC Name |

(5-chloro-2,3-dihydro-1H-indol-2-yl)-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O/c1-22-9-6-20-17(22)12-4-7-23(8-5-12)18(24)16-11-13-10-14(19)2-3-15(13)21-16/h2-3,6,9-10,12,16,21H,4-5,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNILFAQKMLAHAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCN(CC2)C(=O)C3CC4=C(N3)C=CC(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5558465.png)

![2-(2-methylphenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5558478.png)

![N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5558496.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5558527.png)

![3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5558532.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)

![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B5558556.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B5558557.png)